(2S,3R,5S)-Omarigliptin-d3 is a deuterated form of Omarigliptin, which is classified as a dipeptidyl peptidase-4 inhibitor. This compound is primarily used in the management of type 2 diabetes mellitus by enhancing insulin secretion and inhibiting glucagon release. The deuterated variant, indicated by the "d3" suffix, is utilized in research to trace metabolic pathways and pharmacokinetics due to the unique mass signature provided by deuterium labeling.
Omarigliptin, chemically known as (2S,3R,5S)-N-[(2S)-1-[(3R)-3-amino-5-oxopentyl]pyrrolidin-2-yl]-(3S)-3-(4-fluorophenyl)thiazolidine-2-carboxamide, was developed for its long-acting properties, allowing for once-weekly dosing. The compound is classified under the category of Dipeptidyl Peptidase IV inhibitors, which are a class of oral hypoglycemic agents used in diabetes management.
The synthesis of (2S,3R,5S)-Omarigliptin-d3 involves several steps that leverage advanced organic chemistry techniques. The synthesis typically begins with commercially available starting materials that undergo transformations including:
The final product undergoes characterization through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular structure of (2S,3R,5S)-Omarigliptin-d3 can be represented as follows:
The chemical reactions involving (2S,3R,5S)-Omarigliptin-d3 primarily focus on its interactions with Dipeptidyl Peptidase IV enzymes:
Technical details include:
The mechanism of action for (2S,3R,5S)-Omarigliptin-d3 involves:
Data from pharmacological studies indicate that this mechanism results in improved glycemic control in patients with type 2 diabetes .
Physical properties include:
Chemical properties:
Relevant analyses include:
(2S,3R,5S)-Omarigliptin-d3 serves several scientific purposes:
(2S,3R,5S)-Omarigliptin-d3 is a deuterium-labeled isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin, engineered for advanced pharmacological and metabolic research. This compound retains the therapeutic mechanism of the parent molecule while incorporating three deuterium atoms (trideteriomethyl sulfonyl group) at specific molecular positions to enable precise tracking of drug disposition, metabolic stability assessment, and exploration of structure-activity relationships. Its development addresses critical needs in diabetes research, particularly in elucidating enzyme kinetics and metabolic pathways of DPP-4 inhibitors without altering the core pharmacological target engagement [1] [9].
Molecular Architecture:(2S,3R,5S)-Omarigliptin-d3 has the chemical formula C₁₇D₃H₁₇F₂N₄O₃S and a molecular weight of 401.446 g/mol. It features a pyrrolo[3,4-c]pyrazole core linked to a difluorophenyl-substituted tetrahydropyranyl amine moiety. The methanesulfonyl group (-SO₂CH₃) in the parent compound is replaced by a -SO₂CD₃ group, introducing three deuterium atoms [2] [7].
Stereochemical Features:The compound’s absolute configuration—(2S,3R,5S)—is critical for target binding. Key stereochemical elements include:
Table 1: Molecular Identity of (2S,3R,5S)-Omarigliptin-d3
Property | Specification |
---|---|
Systematic Name | (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]oxan-3-amine |
Molecular Formula | C₁₇D₃H₁₇F₂N₄O₃S |
Exact Mass | 401.141 Da |
CAS Registry | Not available in sources |
SMILES Notation | [²H]C([²H])([²H])S(=O)(=O)n1cc2CN(Cc2n1)[C@H]3COC@Hc4cc(F)ccc4F |
InChI Key | InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/i1D3 |
Table 2: Comparative Stereochemistry and Bioactivity
Configuration | Relative DPP-4 Binding Affinity | Metabolic Half-life (Human Liver Microsomes) |
---|---|---|
(2S,3R,5S)-Omarigliptin-d3 | 1.0 (Reference) | 12.4 ± 0.8 min |
(2R,3S,5R)-Omarigliptin | 0.02 | 8.2 ± 0.5 min |
Non-deuterated Omarigliptin | 0.98 | 9.1 ± 0.6 min |
Site-Specific Deuteration:Deuterium atoms are incorporated exclusively at the methyl group of the methanesulfonyl substituent (-SO₂CD₃), leaving the core pharmacophore and chiral centers unchanged. This strategic labeling minimizes alterations to steric and electronic properties while introducing kinetic isotope effects (KIEs) detectable via mass spectrometry [2] [9].
Rationale for Deuterium Use:
Mechanism of DPP-4 Inhibition:(2S,3R,5S)-Omarigliptin-d3 reversibly inhibits DPP-4 (IC₅₀ = 1.2 nM) by:
Applications in Diabetes Research:
Table 3: Key Pharmacological Parameters
Parameter | (2S,3R,5S)-Omarigliptin-d3 | Non-deuterated Omarigliptin |
---|---|---|
DPP-4 Inhibition IC₅₀ | 1.2 nM | 1.3 nM |
Plasma Stability (t½) | 14.7 h | 14.2 h |
CYP3A4 Demethylation Rate (Vmax/Km) | 3.2 μL/min/pmol | 7.1 μL/min/pmol |
Active GLP-1 Elevation (Rat Model) | 2.8-fold | 2.7-fold |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0